molecular formula C20H19N3O3 B5674107 2-[2-(morpholin-4-yl)-2-oxoethyl]-6-(naphthalen-2-yl)pyridazin-3(2H)-one

2-[2-(morpholin-4-yl)-2-oxoethyl]-6-(naphthalen-2-yl)pyridazin-3(2H)-one

Cat. No.: B5674107
M. Wt: 349.4 g/mol
InChI Key: RSTOWFVXXSYELF-UHFFFAOYSA-N
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Description

2-[2-(morpholin-4-yl)-2-oxoethyl]-6-(naphthalen-2-yl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a morpholine ring, a naphthalene moiety, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(morpholin-4-yl)-2-oxoethyl]-6-(naphthalen-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Attachment of the Morpholine Ring: The morpholine ring is usually introduced through nucleophilic substitution reactions involving morpholine and suitable electrophilic intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[2-(morpholin-4-yl)-2-oxoethyl]-6-(naphthalen-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated intermediates in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[2-(morpholin-4-yl)-2-oxoethyl]-6-(naphthalen-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(morpholin-4-yl)-2-oxoethyl]-6-(2-chlorophenyl)pyridazin-3(2H)-one
  • 2-[2-(morpholin-4-yl)-2-oxoethyl]-6-(phenyl)pyridazin-3(2H)-one

Uniqueness

Compared to similar compounds, 2-[2-(morpholin-4-yl)-2-oxoethyl]-6-(naphthalen-2-yl)pyridazin-3(2H)-one is unique due to the presence of the naphthalene moiety. This structural feature imparts distinct electronic and steric properties, which can influence its reactivity and interaction with biological targets. The naphthalene group may also enhance the compound’s ability to participate in π-π interactions, contributing to its potential as a bioactive molecule.

Properties

IUPAC Name

2-(2-morpholin-4-yl-2-oxoethyl)-6-naphthalen-2-ylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-19-8-7-18(17-6-5-15-3-1-2-4-16(15)13-17)21-23(19)14-20(25)22-9-11-26-12-10-22/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTOWFVXXSYELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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